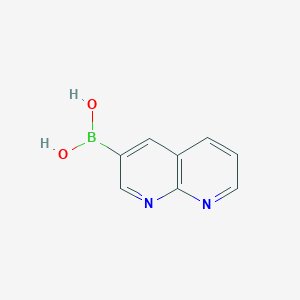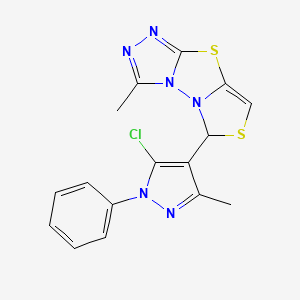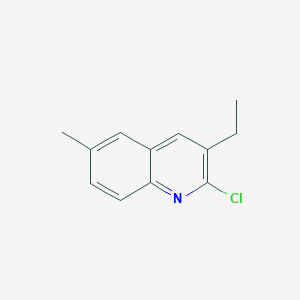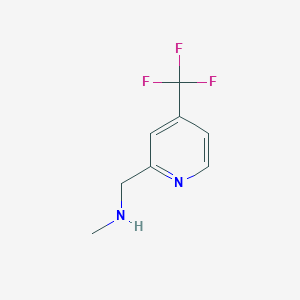![molecular formula C12H21NO6S2 B12633861 (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid CAS No. 921198-16-5](/img/structure/B12633861.png)
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid is a compound with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the dithiolane ring: This step involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions.
Amination: Introduction of the amino group is achieved through amination reactions, often using ammonia or amine derivatives.
Coupling: The final step involves coupling the dithiolane-containing intermediate with the aminobutanedioic acid under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the dithiolane ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(2S)-2-aminobutanedioic acid: Lacks the dithiolane ring, making it less versatile in certain applications.
5-[(3R)-dithiolan-3-yl]pentanoic acid: Lacks the amino acid moiety, limiting its biological interactions.
Uniqueness
The combination of the amino acid and dithiolane ring in (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid provides a unique set of properties, making it more versatile and effective in various applications compared to its individual components.
属性
CAS 编号 |
921198-16-5 |
|---|---|
分子式 |
C12H21NO6S2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid |
InChI |
InChI=1S/C8H14O2S2.C4H7NO4/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-2(4(8)9)1-3(6)7/h7H,1-6H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t7-;2-/m10/s1 |
InChI 键 |
DDZHURWTWJMGBU-HHJOSHSASA-N |
手性 SMILES |
C1CSS[C@@H]1CCCCC(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
C1CSSC1CCCCC(=O)O.C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)




![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)

![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
![Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)




